Cas no 899966-70-2 (N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide)

N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide structure
899966-70-2 structure
商品名:N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide
CAS番号:899966-70-2
MF:C20H14F3N5O2
メガワット:413.352674007416
CID:5489635
PubChem ID:16804182

N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide
    • N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
    • F2823-0398
    • N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
    • 899966-70-2
    • AKOS024470459
    • VU0501393-1
    • N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide
    • インチ: 1S/C20H14F3N5O2/c1-12-2-8-15(9-3-12)28-17-16(10-25-28)19(30)27(11-24-17)26-18(29)13-4-6-14(7-5-13)20(21,22)23/h2-11H,1H3,(H,26,29)
    • InChIKey: IZGOUDYNJBHTQP-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)C(NN1C=NC2=C(C=NN2C2C=CC(C)=CC=2)C1=O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 413.10995919g/mol
  • どういたいしつりょう: 413.10995919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 2
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 79.6Ų

N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2823-0398-5μmol
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2823-0398-2μmol
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2823-0398-20mg
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2823-0398-40mg
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2823-0398-5mg
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2823-0398-10μmol
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2823-0398-75mg
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2823-0398-20μmol
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2823-0398-2mg
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2823-0398-4mg
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
899966-70-2 90%+
4mg
$66.0 2023-05-16

N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide 関連文献

N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 899966-70-2 and Product Name: N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-4-(trifluoromethyl)benzamide

The compound identified by the CAS number 899966-70-2 and the product name N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-4-(trifluoromethyl)benzamide represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this compound incorporates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

At the core of this compound's structure lies a pyrazolo[3,4-d]pyrimidine scaffold, which is a well-documented motif in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The presence of a 4-methylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring enhances the compound's lipophilicity, which is often a critical factor in drug absorption and distribution. Additionally, the 4-(trifluoromethyl)benzamide moiety at the 5-position introduces a trifluoromethyl group, a substituent that is frequently employed to improve metabolic stability and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. Studies suggest that the N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl part of the molecule may interact with enzymes and receptors involved in cell signaling pathways relevant to diseases such as cancer and inflammation. The trifluoromethylbenzamide component is particularly noteworthy for its potential role in modulating enzyme activity by enhancing binding affinity through hydrophobic interactions and dipole interactions.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments indicate that it exhibits significant inhibitory activity against several key enzymes implicated in disease pathways. For instance, preliminary data suggests that it may inhibit kinases involved in tumor growth and progression. Furthermore, its interaction with other enzymes and receptors has been explored using enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR) techniques. These studies have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.

The synthesis of this compound represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and regioselective modifications to construct the complex pyrazolo[3,4-d]pyrimidine core. The introduction of the trifluoromethyl group at the 5-position was achieved through a palladium-catalyzed cross-coupling reaction, which highlights the importance of transition metal catalysis in contemporary synthetic methodologies. The final benzamide moiety was incorporated via an amide coupling reaction, demonstrating the versatility of modern synthetic techniques in constructing complex molecular architectures.

One of the most exciting aspects of this compound is its potential for further derivatization and optimization. Medicinal chemists are increasingly leveraging structure-based drug design principles to modify existing scaffolds and enhance their pharmacological properties. By systematically varying substituents such as the methylphenyl group or exploring alternative heterocyclic frameworks, researchers can fine-tune the biological activity and selectivity of this compound. This flexibility makes it an attractive scaffold for developing novel therapeutics targeting various diseases.

The development of new drugs is often hampered by challenges related to bioavailability and adverse effects. However, compounds like this one offer hope by incorporating features known to enhance drug-like properties. For example, the lipophilicity imparted by the methylphenyl group can improve oral bioavailability, while the trifluoromethyl group can enhance metabolic stability by resisting oxidative degradation. These features are critical considerations in drug design and development.

As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential to translate these promising findings into clinical applications. Preclinical studies are necessary to evaluate the safety profile and efficacy of this compound before it can be considered for human trials. These studies will involve both in vitro assays to assess toxicity and pharmacokinetic properties as well as in vivo models to evaluate efficacy in disease models relevant to its intended therapeutic applications.

The field of medicinal chemistry continues to evolve rapidly, driven by advances in technology and interdisciplinary collaboration. Compounds like N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-4-(trifluoromethyl)benzamide exemplify how innovative molecular design can lead to breakthroughs in therapeutic development. By leveraging cutting-edge synthetic methods and computational tools, researchers are paving the way for new treatments that address unmet medical needs.

In conclusion, the compound with CAS number 899966-70-2 represents a significant advancement in medicinal chemistry with its unique structural features and promising pharmacological properties. Its potential applications in treating various diseases make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new insights into its mechanism of action and optimize its pharmacological profile, this compound holds great promise for improving human health outcomes.

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